2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol
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Overview
Description
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol is a chemical compound with the molecular formula C9H11N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol typically involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then subjected to reduction and subsequent reaction with ethylene oxide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, aminophenyl derivatives, and oxidized forms of the original compound .
Scientific Research Applications
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like monoamine oxidase and cyclooxygenase.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the synthesis of polymers such as polyurethanes and polycarbonates, and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase, affecting the metabolism of neurotransmitters like dopamine and serotonin.
Anti-inflammatory Action: Inhibits cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the tetrazole ring.
4-Aminophenethyl Alcohol: Another related compound with similar functional groups but different overall structure
Uniqueness
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the aminophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFAYANMHNCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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